tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Catalog No.
S830341
CAS No.
1193386-53-6
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbam...

CAS Number

1193386-53-6

Product Name

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

IUPAC Name

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)

InChI Key

WBLWBEHGMCXLRZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C

Synthesis of Ceftolozane

Scientific Field: Pharmaceutical Chemistry

Summary of Application: This compound serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.

Methods of Application/Experimental Procedures: The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine. The overall yield reported is 59.5%.

Results/Outcomes: The synthesized ceftolozane showed good tolerance and strong antibacterial activity in both in vivo and in vitro tests .

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is used in the synthesis of indole derivatives, which are precursors to biologically active natural products like Indiacen A and Indiacen B.

Synthesis of N-Boc-Protected Anilines

Scientific Field: Synthetic Organic Chemistry

Summary of Application: The compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are valuable intermediates in organic synthesis.

Methods of Application/Experimental Procedures: The synthesis involves the use of tert-butyl carbamate in palladium-catalyzed reactions to protect the amino group of anilines.

Results/Outcomes: The method provides a straightforward approach to synthesizing protected anilines, which can be further used in various organic transformations .

Synthesis of Tetrasubstituted Pyrroles

Scientific Field: Medicinal Chemistry

Summary of Application: Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.

Methods of Application/Experimental Procedures: The synthesis involves the use of tert-butyl carbamate in the construction of pyrrole rings with specific substitutions at the C-3 position.

Results/Outcomes: The synthesized pyrroles could have applications in drug discovery, given their functionalization patterns and structural diversity .

Synthesis of Pyrazole Derivatives

Scientific Field: Heterocyclic Chemistry

Summary of Application: The compound is used in the synthesis of pyrazole derivatives, which are important scaffolds in pharmaceuticals and agrochemicals.

Methods of Application/Experimental Procedures: The synthesis involves multiple steps, including nitrosation, reduction, esterification, amino group protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine.

Results/Outcomes: The pyrazole derivatives obtained through this synthesis route offer a stable alternative to the typically unstable 5-aminopyrazole intermediates .

Synthesis of Pyrazole Derivatives with Triphenylmethyl Protection

Scientific Field: Organic Synthesis

Summary of Application: This compound is used in the synthesis of pyrazole derivatives that are protected by triphenylmethyl groups. These derivatives are crucial intermediates in the development of various pharmaceuticals.

Methods of Application/Experimental Procedures: The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine, with an overall yield of 59.5%. The structures of the target product and intermediates are characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .

Results/Outcomes: The protected pyrazole derivatives are important for further chemical transformations and have been obtained with high yield and purity.

Synthesis of Indole Derivatives with Enyne Side Chains

Summary of Application: The compound is utilized in the synthesis of indole derivatives with enyne side chains, which are precursors to biologically active compounds such as Indiacen A and B.

Methods of Application/Experimental Procedures: Starting from 4-bromo-1H-indole, the synthesis involves formylation, protection of functional groups, and introduction of enyne side chains, leading to the formation of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .

Results/Outcomes: These indole derivatives exhibit potential anticancer, anti-inflammatory, and analgesic activities, and have been synthesized with good yield and selectivity .

Synthesis of N-Boc-Protected Anilines

Summary of Application: Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is also used in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are valuable intermediates in organic synthesis .

Methods of Application/Experimental Procedures: The synthesis involves the use of tert-butyl carbamate in palladium-catalyzed reactions to protect the amino group of anilines .

Results/Outcomes: This method provides a straightforward approach to synthesizing protected anilines, which can be further used in various organic transformations .

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of approximately 200.28 g/mol. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. The structure features a tert-butyl group attached to a carbamate moiety, which in turn is linked to a 1-methylazetidin-3-ylmethyl group. The presence of the azetidine ring contributes to its unique properties and potential biological activities .

There is no current information available regarding the mechanism of action of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate.

As information on this specific compound is limited, it's important to consider the potential hazards associated with similar structures. Carbamates can exhibit a range of toxicities, and some can be cholinesterase inhibitors, affecting the nervous system. [] In the absence of specific data, it's advisable to handle this compound with caution and consult with a safety professional for proper handling procedures.

Typical of carbamates, including:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butyl alcohol and the corresponding amine.
  • Transesterification: It can react with other alcohols to form different esters.
  • Nucleophilic Substitution: The carbamate nitrogen can participate in nucleophilic substitution reactions, especially when activated by electrophiles.

These reactions demonstrate the compound's versatility in synthetic organic chemistry and potential applications in pharmaceuticals .

Research into the biological activity of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is limited but suggests potential pharmacological properties. Compounds containing azetidine rings often exhibit interesting biological activities, such as:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroactive effects: The structural similarity to certain neurotransmitter precursors may indicate potential neuroactive properties.

Further studies are necessary to fully elucidate its biological mechanisms and therapeutic potentials .

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate can be synthesized through several methods, typically involving the following steps:

  • Formation of the Azetidine Ring: Starting from appropriate precursors, an azetidine ring can be synthesized through cyclization reactions.
  • Carbamoylation: The azetidine derivative is then treated with tert-butyl chloroformate or similar reagents to introduce the carbamate functional group.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

This synthesis pathway highlights the importance of careful selection of reagents and conditions to achieve high yield and purity .

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs with specific therapeutic effects.
  • Chemical Research: As a reference standard, it could be useful in studies involving carbamate chemistry and related fields.
  • Agricultural Chemistry: Potential uses in developing agrochemicals due to its biological activity profile.

These applications underline its significance in both research and industry contexts .

Interaction studies involving tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations may include:

  • Binding Affinity Studies: Assessing how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Metabolic Stability Tests: Evaluating how the compound is metabolized in biological systems, which can inform dosing and efficacy.

These studies are essential for determining the viability of this compound as a therapeutic agent .

Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate shares structural similarities with other compounds in the carbamate class, particularly those containing azetidine rings. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (3-methylazetidin-3-yl)methylcarbamateC10H21N2O2C_{10}H_{21}N_{2}O_{2}Contains a methyl group at position 3
Tert-butyl (1-methylazetidine) carbamateC9H18N2O2C_{9}H_{18}N_{2}O_{2}Lacks the additional methyl group on azetidine
Ethyl N-(1-methylazetidin-3-yl)methylcarbamateC9H17N2O2C_{9}H_{17}N_{2}O_{2}Ethyl group instead of tert-butyl

The uniqueness of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate lies in its specific combination of structural elements that may confer distinct biological activities and chemical reactivity compared to these similar compounds .

Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, distinguished by their considerable ring strain of approximately 25.4 kcal/mol. This ring strain positions azetidines uniquely between the highly reactive aziridines (27.7 kcal/mol) and the relatively unreactive pyrrolidines (5.4 kcal/mol), providing an optimal balance of stability and reactivity for synthetic applications. The four-membered nitrogen-containing ring system exhibits enhanced conformational rigidity compared to larger heterocycles, which translates into improved binding affinity and selectivity in pharmaceutical applications.

The structural features of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate exemplify these advantageous properties through its embedded polar nitrogen atom and controlled three-dimensional geometry. Research has demonstrated that azetidine derivatives appear in numerous bioactive molecules and natural products, including nicotianamine, azelnidipine, cobimetinib, and ximelagatran. The methylation at the N-1 position of the azetidine ring in this specific compound enhances metabolic stability while preserving the beneficial conformational constraints that arise from ring strain.

Contemporary synthetic strategies for azetidine preparation have evolved significantly, encompassing ring contraction methods, cycloaddition reactions, carbon-hydrogen activation protocols, and strain-release homologation techniques. The unique reactivity profile of azetidines enables strain-driven carbon-nitrogen bond cleavage under appropriate reaction conditions, facilitating the construction of more complex molecular architectures. This reactivity characteristic makes tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate particularly valuable as a synthetic precursor for chemoselective transformations that would be challenging to achieve with less strained heterocyclic systems.

PropertyAzetidineAziridinePyrrolidine
Ring Strain (kcal/mol)25.427.75.4
StabilityModerateLowHigh
ReactivityControllableHighLow
Synthetic UtilityExcellentLimitedModerate

Role of Carbamate Protecting Groups in Nitrogen Functionalization

Carbamate protecting groups have established themselves as indispensable tools in organic synthesis, particularly for the protection of amino functionalities during complex multi-step sequences. The tert-butyloxycarbonyl group represents the most widely employed carbamate protecting group in non-peptide chemistry, offering acid-labile protection that can be selectively removed under controlled conditions. In tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, the carbamate functionality serves dual purposes: protecting the primary amine from undesired side reactions while providing a synthetic handle for subsequent functionalization.

The mechanism of carbamate protection involves nucleophilic attack by the amino nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a stable carbamate linkage. This transformation typically proceeds under mild basic conditions using reagents such as sodium hydroxide or triethylamine in aqueous or organic solvents. The electron-withdrawing nature of the carboxyl group significantly reduces the basicity of the protected nitrogen, enabling the compound to withstand acidic reaction conditions that would otherwise protonate and potentially decompose unprotected amines.

Deprotection strategies for tert-butyl carbamates offer considerable flexibility depending on the sensitivity of other functional groups present in the molecule. Standard deprotection conditions employ trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, generating the corresponding tert-butyl cation and carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to regenerate the free amine, while the tert-butyl cation can be intercepted by appropriate scavengers to prevent unwanted alkylation reactions. Alternative deprotection methods, such as treatment with trimethylsilyl iodide followed by methanolysis, provide milder conditions for substrates sensitive to strong acids.

Historical Context of tert-Butyl Carbamates in Peptide Mimetics

The development of tert-butyl carbamate protection strategies traces its origins to the pioneering work in solid-phase peptide synthesis during the 1960s. Merrifield's introduction of the tert-butyloxycarbonyl/benzyl protection scheme in 1964 revolutionized peptide synthesis by providing orthogonal protection strategies that enabled selective deprotection sequences. This methodology relied on the differential acid lability of tert-butyl carbamates compared to benzyl-based side-chain protecting groups, establishing the foundation for automated peptide synthesis.

The historical evolution of carbamate protecting groups in peptide chemistry demonstrates their critical role in enabling complex molecular constructions. Early automated solid-phase synthesizers, first developed in 1967, utilized tert-butyl carbamate protection as a cornerstone of their synthetic protocols. The introduction of hydrogen fluoride cleavage conditions by Sakakibara in 1967 further refined these methodologies, allowing for simultaneous peptide liberation and side-chain deprotection. The success of these early applications established tert-butyl carbamates as reliable protecting groups for amine functionalities across diverse synthetic contexts.

The transition from peptide synthesis to small molecule medicinal chemistry has maintained the importance of tert-butyl carbamate protecting groups. Research into peptide mimetics and constrained amino acid derivatives has particularly benefited from these protection strategies, as demonstrated in studies targeting complex natural products such as FR901483. The development of orthogonal protection concepts by Barany and coworkers in 1977 further expanded the utility of tert-butyl carbamates by enabling selective protection and deprotection in the presence of multiple functional groups.

Modern applications of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in pharmaceutical research continue this historical trajectory, utilizing the compound as a building block for drug discovery programs. The combination of azetidine rigidity with carbamate protection enables the synthesis of conformationally constrained molecules that can serve as peptide mimetics or enzyme inhibitors. Contemporary synthetic methodologies have refined these classical approaches, incorporating photochemical activation, transition metal catalysis, and flow chemistry techniques to enhance the efficiency and scope of carbamate-protected azetidine synthesis.

YearDevelopmentSignificance
1964tert-Butyloxycarbonyl/benzyl protection schemeFoundation of orthogonal protection
1967Hydrogen fluoride cleavage methodologySimultaneous deprotection protocols
1968First automated peptide synthesizerPractical implementation of protection strategies
1977Orthogonal protection conceptsSelective functionalization approaches
2020sPhotochemical azetidine functionalizationModern synthetic applications

The compound tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate represents a structurally complex carbamate derivative featuring a four-membered azetidine ring system [1]. According to systematic nomenclature conventions, this compound can be identified through multiple naming approaches that reflect its structural components and connectivity patterns [2].

The primary International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate [1] [2]. An alternative systematic name, (1-methylazetidin-3-yl)methyl N-tert-butylcarbamate, emphasizes the carbamate ester linkage from a different structural perspective [1]. The compound is officially registered under Chemical Abstracts Service number 1193386-53-6, with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 grams per mole [1] [2].

The systematic identification encompasses several key structural descriptors that define the compound's architecture [1] [2]. The molecule contains a tertiary butyl group attached to the nitrogen of a carbamate functional group, which is esterified through a methylene bridge to the 3-position of a 1-methylazetidine ring system [2]. The International Chemical Identifier key XXOOEMZSAYXGJY-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural verification [1].

PropertyValue
Primary IUPAC Nametert-butyl ((1-methylazetidin-3-yl)methyl)carbamate [1]
Alternative IUPAC Name(1-methylazetidin-3-yl)methyl N-tert-butylcarbamate [1]
CAS Number1193386-53-6 [2]
Molecular FormulaC₁₀H₂₀N₂O₂ [1]
Molecular Weight200.28 g/mol [1]
InChI KeyXXOOEMZSAYXGJY-UHFFFAOYSA-N [1]
SMILES NotationCC(C)(C)NC(=O)OCC1CN(C1)C [2]
MDL NumberMFCD11520608 [2]

The Simplified Molecular Input Line Entry System notation CC(C)(C)NC(=O)OCC1CN(C1)C provides a linear representation of the molecular structure, clearly indicating the connectivity between the tert-butyl carbamate moiety and the N-methylazetidine ring system [2]. This systematic approach to identification ensures unambiguous communication of the compound's structural features across scientific literature and chemical databases [1] [2].

Conformational Analysis of the Azetidine Ring System

The azetidine ring system in tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate exhibits significant conformational complexity due to its inherent ring strain and substitution pattern [3] [4]. Four-membered nitrogen-containing heterocycles possess substantial ring strain energy, estimated at approximately 25.2 to 25.4 kilocalories per mole, which profoundly influences their three-dimensional structure and conformational preferences [5] [6].

The azetidine ring adopts a puckered conformation rather than a planar arrangement to minimize torsional strain and optimize bond angles [7] [8]. Theoretical calculations using restricted Hartree-Fock methods with various basis sets indicate that the optimal puckering angle for azetidine ranges from 24.9 degrees to 28 degrees, depending on the computational level employed [7] [8]. This puckering results in a butterfly-like or envelope conformation that reduces the deviation from ideal tetrahedral bond angles while maintaining ring closure [7].

The conformational analysis reveals that the four-membered ring experiences less strain compared to three-membered aziridine rings but significantly more than five-membered pyrrolidine systems [5] [9]. The carbon-carbon bond lengths within the azetidine ring typically measure approximately 1.55 Angstroms, while carbon-nitrogen bonds are shorter at about 1.48 Angstroms [9]. These bond lengths reflect the compromise between ring strain and optimal orbital overlap within the constrained cyclic structure [7] [8].

Conformational ParameterValue/Range
Ring Strain Energy25.2-25.4 kcal/mol [5] [6]
Puckering Angle24.9°-28° [7] [8]
C-C Bond Length~1.55 Å [9]
C-N Bond Length~1.48 Å [9]
Ring ConformationPuckered (butterfly-like) [7]
Bond Angles~88° [9]

The presence of the N-methyl substituent introduces additional conformational considerations through steric and electronic effects [10]. The methyl group preferentially adopts orientations that minimize steric interactions with the ring carbons and the attached methylene carbamate chain [10]. Dynamic nuclear magnetic resonance studies of similar N-methylazetidine derivatives demonstrate rapid nitrogen inversion processes, although the energy barriers are higher than those observed in acyclic amines due to ring constraints [10] [11].

The conformational landscape of the azetidine ring system is further complicated by the substitution at the 3-position [4] [12]. The methylene carbamate substituent can adopt various rotational conformations around the carbon-carbon bond connecting it to the ring [4]. These rotational states are influenced by both intramolecular interactions and the electronic properties of the carbamate functional group [13] [14].

Ring puckering dynamics in azetidine systems involve interconversion between different puckered forms through planar transition states [7] [8]. The energy barrier for ring inversion is relatively low, typically ranging from 3 to 6 kilocalories per mole, allowing for rapid conformational equilibration at ambient temperatures [7]. This conformational flexibility has important implications for the compound's reactivity and potential biological activity [15] [5].

Electronic Effects of N-Methyl and tert-Butoxycarbonyl Substituents

The electronic structure of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is significantly influenced by the substituent groups attached to both the nitrogen atoms within the molecule [16] [17]. The N-methyl group on the azetidine ring and the tert-butoxycarbonyl protecting group exhibit distinct electronic effects that modulate the overall reactivity and stability of the compound [18] [19].

The N-methyl substituent functions as an electron-donating group through inductive effects, increasing the electron density at the azetidine nitrogen atom [16] [18]. This electron donation enhances the nucleophilicity of the nitrogen center and influences the basicity of the heterocyclic ring system [10]. The methyl group exhibits a positive inductive effect, with the magnitude of electron donation being moderate compared to other alkyl substituents [16] [20]. This electronic perturbation affects the nitrogen inversion barrier and the overall conformational preferences of the azetidine ring [10].

The tert-butoxycarbonyl group represents a more complex electronic system due to its dual nature as both an electron-withdrawing and sterically demanding substituent [17] [21]. The carbamate functional group exhibits resonance stabilization through delocalization of electron density between the nitrogen lone pair and the carbonyl pi system [13] [14]. However, this resonance is weaker than that observed in analogous amide systems due to competing electron withdrawal by the adjacent oxygen atom [13].

Electronic EffectTypeMagnitude/Impact
N-Methyl Substituent+I (Inductive donor) [16]Moderate electron donation
tert-Butoxycarbonyl Group+I/-R (Mixed effects) [17]Net electron-withdrawing
Carbamate ResonanceDelocalization [13]3-4 kcal/mol barrier reduction
Ring Strain ImpactDestabilization [5]~25 kcal/mol strain energy
Rotational BarrierReduced versus amides [13]~12-16 kcal/mol

The carbamate group demonstrates preferential adoption of the s-trans rotamer around the oxygen-carbonyl bond due to favorable dipolar interactions between the carbonyl and ester oxygen atoms [13] [14]. This conformational preference is stabilized by approximately 1 to 1.5 kilocalories per mole compared to the s-cis arrangement [14]. The electronic effects within the carbamate system result in bond length variations, with the carbon-oxygen single bond typically measuring 1.330 Angstroms and the carbonyl carbon-oxygen double bond measuring approximately 1.201 to 1.21 Angstroms [22] [23].

The tert-butyl group contributes significant steric bulk while simultaneously exerting electron-donating inductive effects [17] [24]. These dual influences create a complex electronic environment that affects both the reactivity of the carbamate carbonyl and the accessibility of the nitrogen lone pair [17]. The electron-donating nature of the tert-butyl group partially counteracts the electron-withdrawing character of the carbonyl, resulting in intermediate reactivity compared to simpler carbamate derivatives [24].

The reduction of azetidinones represents the most established methodology for accessing azetidine derivatives, with this approach serving as the foundation for numerous synthetic strategies [5] [6]. The traditional route involves the preparation of appropriately substituted beta-lactams followed by selective reduction to afford the corresponding azetidines [7]. Lithium aluminum hydride remains the most widely employed reducing agent for this transformation, providing azetidine products in yields ranging from 80-95% [5] [6].

The mechanism of azetidinone reduction involves initial coordination of the reducing agent to the carbonyl oxygen, followed by hydride delivery to the electrophilic carbonyl carbon [6]. The resulting alkoxide intermediate undergoes ring-opening and subsequent ring-closure to regenerate the four-membered ring system with elimination of the carbonyl functionality [5]. This process requires careful control of reaction conditions, as the strained nature of the azetidine ring renders it susceptible to further reduction or ring-opening under harsh conditions [6].

Enhanced efficiency has been achieved through the development of modified reducing systems, particularly the combination of lithium aluminum hydride with aluminum trichloride [7]. This reagent system, which generates "AlClH2" and "AlCl2H" species in situ, provides superior yields ranging from 85-98% while maintaining excellent functional group tolerance [8] [9]. The Lewis acidic aluminum species facilitate coordination to the beta-lactam carbonyl while the hydride sources effect the requisite reduction [9].

Reducing AgentReaction ConditionsTypical Yield (%)AdvantagesLimitations
LiAlH4THF, 0°C to RT, 2-6 hours80-95Well-established, reliableHarsh conditions, limited tolerance
AlH3/AlCl3Et2O, RT, 1-4 hours85-98Excellent yields, mild conditionsRequires specialized reagents
Zn/Et3SiHTHF, RT, 4-12 hours70-90Functional group toleranceLimited substrate scope

The zinc-catalyzed reduction methodology represents a significant advancement in azetidinone reduction chemistry [9]. This approach employs zinc metal in combination with triethylsilane under catalytic conditions, providing a milder alternative to traditional aluminum-based reducing agents [9]. The reaction proceeds through a radical mechanism involving single-electron transfer from zinc to the beta-lactam carbonyl, followed by hydrogen atom abstraction from the silane source [9].

Subsequent functionalization of the reduced azetidine products typically involves protection of the nitrogen atom using standard carbamate chemistry [8]. The installation of tert-butyloxycarbonyl protection can be achieved through treatment with di-tert-butyl dicarbonate under basic conditions, providing protected azetidines in yields of 85-95% [8] [10]. The carbamate protection strategy is particularly advantageous for subsequent synthetic transformations, as it provides both steric protection and electronic deactivation of the nitrogen center [8].

Modern Approaches Using Parallel Medicinal Chemistry Strategies

Contemporary synthetic approaches to azetidine carbamate derivatives have increasingly embraced parallel medicinal chemistry strategies, leveraging automated synthesis platforms and high-throughput methodologies [11] [12]. These approaches are particularly valuable for drug discovery applications, where rapid access to diverse compound libraries is essential for structure-activity relationship studies [13] [14].

Flow chemistry has emerged as a transformative technology for azetidine synthesis, offering significant advantages in terms of reaction control, scalability, and safety [12]. The continuous flow approach enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in improved yields and reduced side product formation [12]. Photochemical flow reactors have proven particularly effective for azetidine synthesis, utilizing visible light activation to promote cyclization reactions under mild conditions [12].

The photochemical decarboxylation of azetidine-2-carboxylic acids represents a particularly elegant application of flow chemistry methodology [12]. This approach involves the use of organic photocatalysts such as 4CzIPN under 365 nm irradiation to promote decarboxylative coupling with various alkene partners [12]. The reaction proceeds through a radical mechanism involving photoexcitation of the catalyst, followed by single-electron transfer to generate the requisite azetidine radical intermediate [12].

Flow MethodPhotocatalystReaction TimeYield (%)Throughput
Batch photochemistryIr[dF(CF3)ppy]2(dtbpy)PF618 hours76Low
Flow photochemistry4CzIPN30 minutes61High
Scaled flow synthesis4CzIPN20 minutes6148 g/run

The strain-release functionalization methodology has gained considerable attention as a rapid and efficient approach to azetidine synthesis [6]. This strategy exploits the inherent reactivity of strained ring systems, such as azabicyclobutanes, to enable direct functionalization with various nucleophiles [6]. The reaction proceeds through nucleophilic attack at the bridgehead position of the strained system, followed by ring-opening and subsequent cyclization to afford the desired azetidine products [6].

Parallel synthesis strategies have been successfully applied to the preparation of azetidine-based compound libraries for medicinal chemistry applications [13]. These approaches typically involve the preparation of common synthetic intermediates followed by diversification through parallel functionalization reactions [13]. The use of solid-phase synthesis techniques has proven particularly valuable for library generation, enabling the rapid preparation of diverse azetidine derivatives with automated purification and characterization [13].

The development of chiral azetidine libraries has been facilitated by the use of asymmetric synthesis methodologies [15] [16]. Enantioselective approaches utilizing chiral auxiliaries or catalysts enable the preparation of optically active azetidine derivatives with high stereochemical purity [15]. The use of chiral sulffinamides as stereodirecting groups has proven particularly effective, providing access to C2-substituted azetidines with excellent enantioselectivity [16].

Regioselective Synthesis from Epoxide Precursors

The regioselective synthesis of azetidine derivatives from epoxide precursors represents a powerful and underutilized synthetic strategy [17] [18] [19]. This approach leverages the inherent reactivity of epoxides toward nucleophilic ring-opening, coupled with subsequent intramolecular cyclization to form the desired four-membered ring system [17] [18]. The stereochemical outcome of these transformations is governed by the relative configuration of the epoxide starting material, with cis-epoxides providing preferential access to azetidine products [18] [19].

The lanthanum-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has emerged as a particularly effective methodology for azetidine synthesis [18] [19]. This transformation employs catalytic amounts of lanthanum(III) trifluoromethanesulfonate in refluxing 1,2-dichloroethane to promote highly regioselective cyclization [18]. The reaction proceeds through coordination of the lanthanide catalyst to the epoxide oxygen, followed by intramolecular nucleophilic attack by the amine nitrogen to afford the azetidine product [18].

Epoxide ConfigurationCatalystConditionsSelectivityYield (%)
cis-3,4-epoxy amineLa(OTf)3DCE, reflux, 2.5 h>20:1 azetidine81
trans-3,4-epoxy amineLa(OTf)3DCE, reflux, 2.5 h>20:1 pyrrolidine85

The regioselectivity of epoxide aminolysis is critically dependent on the stereochemical configuration of the epoxide precursor [18] [19]. Computational studies have demonstrated that the divergent selectivity observed between cis and trans epoxides arises from differential coordination of the lanthanum catalyst to the substrate [18]. In the case of cis-epoxides, the catalyst preferentially coordinates to facilitate C3-selective attack, leading to azetidine formation through a 4-exo-tet cyclization process [18].

The substrate scope of the epoxide aminolysis methodology encompasses a wide range of functional groups, including electron-rich and electron-deficient aromatic systems, alkyl substituents, and various protecting groups [18]. Notably, the reaction tolerates acid-sensitive functionalities such as tert-butyloxycarbonyl and para-methoxybenzyl groups, as well as coordinative groups including nitriles and sulfides [18]. This broad functional group tolerance makes the methodology particularly attractive for the synthesis of complex azetidine derivatives.

The synthetic utility of the epoxide aminolysis approach has been demonstrated through the preparation of various bioactive azetidine compounds [20] [17]. The methodology has been successfully applied to the synthesis of mugineic acid derivatives, which are important plant metabolites involved in iron transport [20]. The epoxide ring-opening strategy enables the formation of multiple C-N bonds in a single transformation, providing efficient access to structurally complex azetidine frameworks [20].

Alternative approaches to regioselective epoxide ring-opening have been developed using different catalytic systems and reaction conditions [21] [22]. Hot water-promoted ring-opening represents a particularly mild and environmentally benign approach, utilizing elevated temperatures (60-100°C) in aqueous media to promote nucleophilic attack [21]. This methodology offers advantages in terms of solvent sustainability and reaction simplicity, although yields and selectivities are generally lower compared to metal-catalyzed systems [21].

The development of asymmetric epoxide ring-opening methodologies has enabled access to enantioenriched azetidine derivatives [23]. Chiral catalysts and auxiliaries can be employed to control the stereochemical outcome of the cyclization process, providing azetidine products with high optical purity [23]. The combination of asymmetric epoxidation and subsequent regioselective ring-opening offers a powerful strategy for the preparation of complex chiral azetidine frameworks [23].

Boc Protection Strategies in Azetidine Functionalization

The tert-butyloxycarbonyl (Boc) protecting group represents the most widely utilized protection strategy for azetidine functionalization, offering a unique combination of stability, selectivity, and ease of installation and removal [8] [24]. The Boc group serves dual functions in azetidine chemistry: providing protection for the basic nitrogen center while simultaneously activating the ring system toward various functionalization reactions [8]. The electron-withdrawing nature of the carbamate functionality significantly reduces the basicity of the protected nitrogen, enabling compatibility with a wide range of reaction conditions [8].

The installation of Boc protection on azetidine substrates is typically achieved through treatment with di-tert-butyl dicarbonate in the presence of a suitable base [8] [10]. The reaction proceeds through nucleophilic attack by the azetidine nitrogen on the electrophilic carbonyl carbon of the dicarbonate reagent, followed by elimination of tert-butanol and carbon dioxide [8]. Standard conditions employ triethylamine or sodium hydroxide as the base in dichloromethane or tetrahydrofuran, providing protected azetidines in yields of 85-95% [8] [10].

Protection MethodReagentsConditionsYield (%)Advantages
Standard Boc InstallationBoc2O, Et3NRT, 1-4 hours85-95Mild, reliable, high yield
Boc Deprotection (TFA)TFA, DCMRT, 0.5-2 hours90-98Fast, clean deprotection
Boc Deprotection (HCl)HCl, MeOHRT to 60°C, 1-6 hours85-95Acid-tolerant substrates
Selective Boc vs BotcTFA (controlled)RT, controlled addition80-90Selective over other groups

The development of alternative thiocarbonyl protecting groups has provided enhanced reactivity profiles for azetidine functionalization [8]. The tert-butoxythiocarbonyl (Botc) group, introduced by Carpino as a more acid-labile variant of Boc, offers unique advantages for azetidine chemistry [8]. The thiocarbonyl functionality enables α-lithiation reactions that are not possible with standard Boc protection, providing access to α-substituted azetidine derivatives [8].

The installation of Botc protection is achieved through treatment of azetidine with tertiary alkyl xanthate esters, providing the protected product in high yield despite literature precedent suggesting dithiocarbamate formation [8]. The Botc group exhibits enhanced acid lability compared to Boc, enabling selective deprotection in the presence of other protecting groups [8]. This differential reactivity has been demonstrated through competitive deprotection experiments, where Botc-protected azetidines undergo complete deprotection while Boc-protected analogues remain intact [8].

The synthetic utility of Botc protection has been demonstrated through its application to enantioselective azetidine functionalization [8]. The use of chiral diamine ligands, particularly tetramethyl-2,5-diaminonorbornane (DIANANE), enables highly enantioselective α-lithiation and electrophile trapping reactions [8]. This methodology provides access to optically active azetidine derivatives with enantiomeric ratios up to 92:8 [8].

Orthogonal protection strategies have been developed to enable selective functionalization of complex azetidine substrates containing multiple reactive sites [25]. The combination of Boc protection with other protecting groups, such as trityl, benzyl, or silyl ethers, provides the synthetic flexibility required for complex molecule synthesis [25]. These strategies are particularly valuable for the preparation of azetidine-containing natural products and pharmaceutical intermediates [25].

The deprotection of Boc-protected azetidines can be achieved under various conditions depending on the nature of other functional groups present in the molecule [8] [24]. Standard deprotection employs trifluoroacetic acid in dichloromethane, providing rapid and complete removal of the protecting group [8]. Alternative deprotection methods include hydrochloric acid in methanol or thermal elimination in protic solvents, offering milder conditions for sensitive substrates [8].

Flow chemistry applications of Boc protection have enabled the continuous preparation of protected azetidine derivatives on multi-gram scales [26]. The use of continuous flow reactors provides enhanced control over reaction parameters, resulting in improved yields and reduced side product formation [26]. The scalability of flow processes makes this approach particularly attractive for industrial applications and large-scale synthesis [26].

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Last modified: 08-16-2023

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